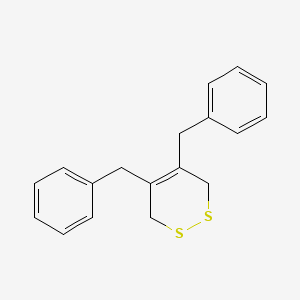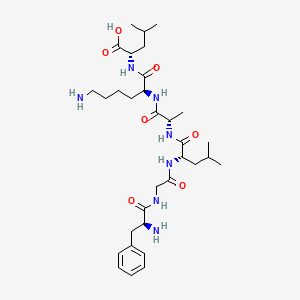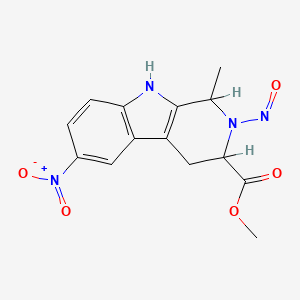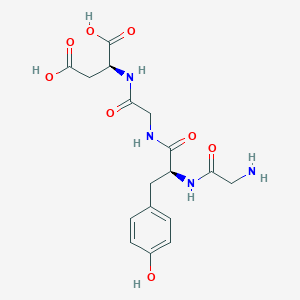
1,4-Bis(dichloroacetyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(dichloroacetyl)benzene is an organic compound with the molecular formula C10H6Cl4O2 It consists of a benzene ring substituted with two dichloroacetyl groups at the 1 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Bis(dichloroacetyl)benzene can be synthesized through the reaction of terephthaloyl chloride with dichloroacetic acid in the presence of a catalyst such as dimethylaminopyridine (DMAP). The reaction typically occurs in a solvent like benzene under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(dichloroacetyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The dichloroacetyl groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 1,4-bis(chloroacetyl)benzene.
Oxidation Reactions: Oxidation can lead to the formation of terephthalic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 1,4-bis(chloroacetyl)benzene.
Oxidation: Formation of terephthalic acid derivatives.
Aplicaciones Científicas De Investigación
1,4-Bis(dichloroacetyl)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(dichloroacetyl)benzene involves its interaction with molecular targets such as enzymes. The dichloroacetyl groups can act as electrophiles, reacting with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Bis(chloroacetyl)benzene
- 1,4-Bis(trichloromethyl)benzene
- 1,4-Bis(difluoromethyl)benzene
Uniqueness
Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various synthetic and industrial applications .
Propiedades
Fórmula molecular |
C10H6Cl4O2 |
|---|---|
Peso molecular |
300.0 g/mol |
Nombre IUPAC |
2,2-dichloro-1-[4-(2,2-dichloroacetyl)phenyl]ethanone |
InChI |
InChI=1S/C10H6Cl4O2/c11-9(12)7(15)5-1-2-6(4-3-5)8(16)10(13)14/h1-4,9-10H |
Clave InChI |
YPBRIRUXJMRLSG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C(Cl)Cl)C(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


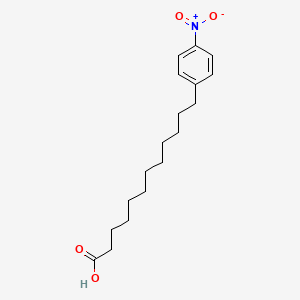
![N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide](/img/structure/B12547875.png)
amino}ethan-1-ol](/img/structure/B12547880.png)
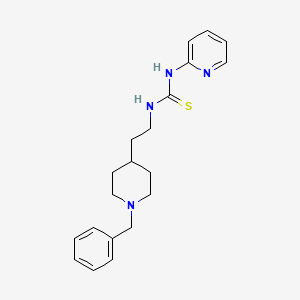

![[3-(Octadecylsulfanyl)propyl]phosphonic acid](/img/structure/B12547897.png)
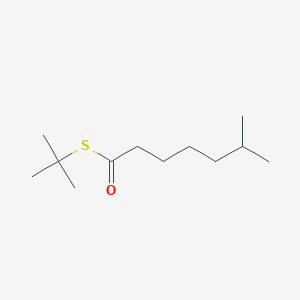
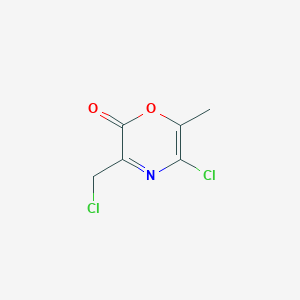
![1-[(1Z)-2-(4-Methylphenyl)ethenyl]-2-nitrobenzene](/img/structure/B12547916.png)
